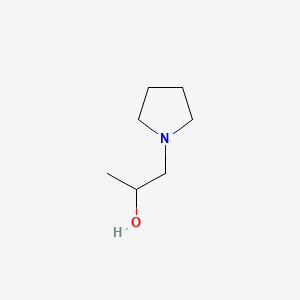

1-(pyrrolidin-1-yl)propan-2-ol

Vue d'ensemble

Description

Alpha-Methylpyrrolidine-1-ethanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.

The exact mass of the compound alpha-Methylpyrrolidine-1-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163979. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Methylpyrrolidine-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methylpyrrolidine-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Le cycle pyrrolidine, qui fait partie du composé « 1-(pyrrolidin-1-yl)propan-2-ol », est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . L'intérêt pour ce squelette saturé est accru par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Traitement des maladies neurodégénératives

Les composés contenant une partie γ-lactame, comme le « this compound », ont été importants dans le traitement des maladies neurodégénératives . Cela est dû à leur capacité à modifier les paramètres physicochimiques et à obtenir les meilleurs résultats ADME/Tox pour les candidats médicaments .

Applications antifongiques et antibactériennes

Le composé « this compound » possède diverses activités pharmacologiques, telles que des propriétés antifongiques et antibactériennes . Cela en fait un outil précieux dans la lutte contre divers types d'infections .

Applications anticonvulsivantes

Ce composé présente également des propriétés anticonvulsivantes . Cela signifie qu'il peut être utilisé dans le traitement de maladies comme l'épilepsie, offrant une nouvelle voie potentielle pour l'intervention thérapeutique .

Applications anticancéreuses

Le composé « this compound » a montré des propriétés anticancéreuses . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux traitements pour divers types de cancer .

Applications antioxydantes

Enfin, ce composé a démontré une activité antioxydante . Les antioxydants sont largement étudiés pour leur capacité à protéger les organismes et à diminuer le stress oxydatif lors de toute lésion cellulaire . Cela fait du « this compound » un candidat potentiel pour le développement de nouvelles thérapies antioxydantes .

Activité Biologique

Alpha-Methylpyrrolidine-1-ethanol (AMPE) is a compound that has garnered interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of AMPE, presenting relevant research findings, case studies, and data tables to illustrate its effects and applications.

Chemical Structure and Properties

Alpha-Methylpyrrolidine-1-ethanol is an amine derivative featuring a pyrrolidine ring, which is known for its versatility in drug discovery. The presence of the hydroxyl group contributes to its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

The biological activity of AMPE can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures to AMPE have shown promising antimicrobial properties against various pathogens. For instance, pyrrolidine derivatives have been studied for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Research indicates that AMPE may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action often involves the induction of apoptosis or cell cycle arrest .

- Enzyme Inhibition : AMPE and its derivatives have been investigated for their ability to inhibit specific enzymes, including cyclooxygenases (COX-1 and COX-2) and lipoxygenases, which play significant roles in inflammatory processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of AMPE against a panel of bacterial strains. The results indicated that AMPE exhibited significant inhibitory effects on Staphylococcus epidermidis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 32 |

| Pseudomonas aeruginosa | 64 |

| Escherichia coli | 128 |

These findings suggest that AMPE could be a candidate for further development as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of AMPE on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that AMPE induced cell death in a dose-dependent manner:

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 60 | 70 |

| 50 | 35 | 50 |

The data indicate that higher concentrations of AMPE significantly reduced cell viability, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of AMPE. Modifications to the pyrrolidine ring or hydroxyl group can enhance potency or selectivity toward specific biological targets. For example, introducing additional substituents on the pyrrolidine ring has been shown to improve enzyme inhibition profiles .

Propriétés

IUPAC Name |

1-pyrrolidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYANEJZLUMJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307273 | |

| Record name | α-Methyl-1-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42122-41-8 | |

| Record name | α-Methyl-1-pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42122-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylpyrrolidine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042122418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-1-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyrrolidine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.